N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 412.51 g/mol. The compound is classified under sulfonamides, which are known for their antibacterial properties and are utilized in various therapeutic applications.
This compound belongs to a broader class of triazolo-pyridazine derivatives, which are of interest due to their diverse biological activities. Sulfonamides, including this compound, are characterized by the presence of a sulfonamide group (), which contributes to their pharmacological properties.
The synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide typically involves several steps:
Technical details regarding specific reagents and conditions used in each step are critical for optimizing yield and purity but may vary based on laboratory protocols.
The molecular structure of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide can be represented using several notations:
InChI=1S/C20H24N6O2S/c1-14-6-8-17(9-7-14)29(27,28)24(2)16-12-25(13-16)19-11-10-18-21-22-20(26(18)23-19)15-4-3-5-15/h6-11,15-16H,3-5,12-13H2,1-2H3
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
These notations provide insights into the compound's connectivity and stereochemistry .
The compound exhibits a complex three-dimensional structure that influences its interaction with biological targets. The cyclobutyl group adds rigidity to the molecule while the sulfonamide moiety is crucial for its pharmacological activity.
The compound may undergo various chemical reactions typical of sulfonamides and triazole derivatives:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The precise mechanism of action for N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide is not fully elucidated but may involve:
Data from biological assays would provide further insights into its mechanism of action.
The physical properties of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide include:
The chemical properties include:
These properties are critical for determining how the compound behaves in different environments and its suitability for various applications .
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide has potential applications in:
Further research is required to explore these applications fully and validate their effectiveness in clinical settings.
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2